molecular formula C15H11ClN2O B3036323 (4-Chlorophenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 339103-57-0

(4-Chlorophenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B3036323
CAS RN: 339103-57-0
M. Wt: 270.71 g/mol
InChI Key: KMLGGJIVVUSLRY-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone” is a chemical compound with the linear formula C15H11ClN2O . This compound belongs to the class of imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound consists of a 6-methylimidazo[1,2-a]pyridin-3-yl group attached to a 4-chlorophenyl group via a methanone (carbonyl) group . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions, as described above. The condensation of 2-aminopyridines with α-bromoketones under microwave irradiation leads to the formation of imidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (270.721), linear formula (C15H11ClN2O), and CAS Number (339103-69-4) . More specific properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques.

Scientific Research Applications

  • Anticancer and Antimicrobial Applications :

    • A study focused on synthesizing novel heterocyclic compounds, including those similar to the compound , for anticancer and antimicrobial applications. These compounds demonstrated potent activity against cancer cell lines and pathogenic strains, showcasing their potential as pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).
  • Structural Studies and Isomorphism :

    • Research on isomorphous structures related to your compound revealed insights into the chlorine-methyl exchange rule and the impact of structural disorder on detecting isomorphism in data-mining procedures (Swamy et al., 2013).
  • Synthesis for Antimicrobial and Anticancer Properties :

    • A series of derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Molecular Docking and Spectroscopic Analysis :

    • A study on a similar compound involved molecular docking and spectroscopic analysis, indicating potential applications in antimicrobial treatments (Sivakumar et al., 2021).
  • Antiinflammatory and Antibacterial Agents :

    • Novel pyrazoline derivatives, including those similar to your compound, were synthesized for potential use as antiinflammatory and antibacterial agents. The study also included in silico predictions of toxicities and drug score profiles (Ravula et al., 2016).
  • Chiral Intermediate in Drug Production :

    • The compound was used as a chiral intermediate in the production of the anti-allergic drug Betahistine, highlighting its role in pharmaceutical manufacturing (Ni, Zhou, & Sun, 2012).

Future Directions

The future directions for this compound could involve further exploration of its bioactivity and potential applications in medicinal chemistry. Given the diverse bioactivity of imidazo[1,2-a]pyridines, this compound could be a promising candidate for drug development .

properties

IUPAC Name

(4-chlorophenyl)-(6-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-2-7-14-17-8-13(18(14)9-10)15(19)11-3-5-12(16)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLGGJIVVUSLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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